N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-16-6-4-3-5-15(16)18(20-12)24-11-17(22)21-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBABRUMNVVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide under acidic conditions.
Etherification: The quinazoline core is then subjected to etherification with 2-chloroacetic acid or its derivatives in the presence of a base like potassium carbonate to form the quinazoline-oxy-acetic acid intermediate.
Amidation: The final step involves the reaction of the intermediate with 4-methoxyaniline under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxy or carbonyl derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted acetamides with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- Target Compound: The 4-methoxyphenyl group likely improves solubility compared to non-polar substituents. Methoxy groups can engage in hydrogen bonding and reduce metabolic degradation.
- This compound is used in screening libraries, suggesting exploratory pharmacological applications .
- Compound 38 () : A 4-methoxyphenyl group paired with a 4-pyrrolidinyl sulfonyl linker demonstrated broad-spectrum anticancer activity against HCT-1, SF268, and MCF-7 cell lines, highlighting the role of sulfonyl groups in enhancing target affinity .
Quinazoline Core Modifications
- Target Compound : The 2-methylquinazoline moiety may provide steric stabilization during target binding.
- Compound 9 (): A 3-(3,4,5-trimethoxybenzyl)-substituted quinazolinone with a thio linker showed 10% tumor growth inhibition (MGI%), suggesting that bulkier substituents may reduce efficacy compared to smaller groups like methyl .
- The methylphenyl group may enhance hydrophobic interactions .
Linker Group Variations
- Sulfonyl Linker (Compound 38) : Sulfonyl groups improve electronegativity and hydrogen-bonding capacity, correlating with higher anticancer activity in multiple cell lines .
- Thio Linker (Compound 9) : Thioether linkages, as in compound 9, showed moderate activity (10% MGI%), indicating that oxygen may be more favorable than sulfur in this context .
Key Research Findings and Implications
Linker Group Impact : Sulfonyl-linked derivatives (e.g., Compound 38) generally exhibit superior anticancer activity compared to oxy- or thio-linked analogs, likely due to enhanced electronic interactions .
Substituent Trade-offs : While methoxy groups improve solubility, excessive bulk (e.g., trimethoxybenzyl in Compound 9) may hinder target binding. Smaller groups like methyl balance steric effects and hydrophobicity .
Screening Potential: The structural simplicity of the target compound and L874-0013 makes them viable candidates for high-throughput screening to identify novel therapeutic applications .
Biological Activity
N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of acetamides and is characterized by the presence of a methoxyphenyl group linked to a quinazoline derivative via an ether bond. The chemical structure can be represented as follows:
Anticancer Properties
Research has indicated that compounds containing quinazoline scaffolds exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells. This compound has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism for this compound as an apoptosis inducer.
- Kinase Inhibition : The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways, thus interrupting the proliferation signals.
- Cell Cycle Arrest : Evidence suggests that quinazoline derivatives can cause cell cycle arrest, particularly at the G1 phase, which is crucial for preventing tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that quinazoline derivatives possess activity against various bacterial strains, highlighting their potential as therapeutic agents in treating infections.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with enzymes or receptors critical for cellular functions, leading to altered metabolic pathways.
- Reactive Oxygen Species (ROS) : Some studies suggest that quinazoline derivatives can increase ROS levels in cancer cells, promoting oxidative stress and subsequent apoptosis.
Table of Biological Activities
Case Study: Anticancer Efficacy
A study focusing on a related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrated potent anticancer activity with an EC50 value of 2 nM in inducing apoptosis in human breast cancer cells (MX-1). This compound showed excellent penetration across the blood-brain barrier and efficacy in mouse xenograft models .
Q & A
Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the 2-methylquinazolin-4-ol core via cyclization of anthranilic acid derivatives with acetic anhydride or urea under reflux .
- Step 2 : Etherification using 2-chloroacetamide intermediates in the presence of a base (e.g., K₂CO₃) to link the quinazoline and acetamide moieties .
- Step 3 : Coupling with 4-methoxyaniline via nucleophilic acyl substitution, often catalyzed by palladium or copper reagents for C–O bond formation . Optimization includes solvent selection (e.g., DMF for polarity), temperature control (80–120°C), and catalyst loading (5–10 mol% Pd). Yields range from 40–70% after purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazoline aromatic protons at δ 7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with methanol/water gradients .
- Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 364.1) .
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies highlight:
- Anticancer activity : IC₅₀ values of 2–10 µM against HCT-116 (colon) and MCF-7 (breast) cancer cells via MTT assays, suggesting apoptosis induction .
- Anti-inflammatory potential : Inhibition of COX-2 (60–70% at 50 µM) in enzyme-linked immunosorbent assays (ELISA) .
- Mechanistic hypotheses : Interaction with kinase domains (e.g., EGFR) or inflammatory mediators (e.g., NF-κB) based on structural analogs .
Advanced Research Questions
Q. How can reaction parameters be optimized to address low yields in the final coupling step?
Contradictions in yield data (e.g., 40% vs. 70%) suggest:
- Catalyst screening : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance C–O bond formation efficiency .
- Solvent effects : Test polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
Key modifications include:
- Quinazoline substitution : 2-Methyl groups improve metabolic stability vs. 2-ethyl analogs (t₁/₂ increased by 2-fold) .
- Methoxyphenyl position : Para-methoxy enhances solubility (logP reduction from 3.2 to 2.8) vs. ortho-substituted derivatives .
- Acetamide linker : Replacing oxygen with sulfur (thioacetamide) increases EGFR inhibition (IC₅₀ from 8 µM to 3 µM) .
Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies may arise from:
- Pharmacokinetics : Poor oral bioavailability due to low solubility (<10 µg/mL). Solutions include nanoformulation or prodrug design (e.g., phosphate esters) .
- Metabolic instability : CYP450-mediated demethylation of the methoxy group. Introduce fluorine substituents to block metabolic hotspots .
- Off-target effects : Use CRISPR-Cas9 screens to identify unintended targets (e.g., hERG channel inhibition) .
Q. What advanced analytical techniques address purity challenges in scaled-up synthesis?
- LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) at <0.1% levels .
- DSC/TGA : Monitor thermal stability (decomposition >200°C) for storage optimization .
- Chiral HPLC : Resolve enantiomers if asymmetric synthesis introduces stereocenters .
Q. Which in vivo models are appropriate for validating anti-inflammatory activity?
- Murine carrageenan-induced paw edema : Dose-dependent reduction in swelling (30–50% at 10 mg/kg) .
- Collagen-induced arthritis (CIA) models : Measure cytokine levels (IL-6, TNF-α) via ELISA post-treatment .
- Pharmacodynamic markers : PET imaging with ¹⁸F-labeled analogs to track tissue distribution .
Q. How can computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with EGFR (PDB: 1M17) to identify key hydrogen bonds with Lys721 and Asp831 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Corrogate substituent electronegativity with IC₅₀ values using Random Forest algorithms .
Q. What strategies improve aqueous solubility without compromising activity?
- Co-crystallization : Use succinic acid or L-arginine as co-formers to enhance solubility 5-fold .
- PEGylation : Attach polyethylene glycol (PEG) chains to the acetamide nitrogen, maintaining >80% activity at PEG-2000 .
- Salt formation : Hydrochloride salts increase solubility to 50 µg/mL (pH 7.4) .
Methodological Notes
- Data Interpretation : Cross-validate biological assays (e.g., MTT vs. clonogenic assays) to confirm cytotoxicity mechanisms .
- Contradictory Evidence : Address variability in reported IC₅₀ values by standardizing assay protocols (e.g., serum concentration, cell passage number) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., 3R principles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
